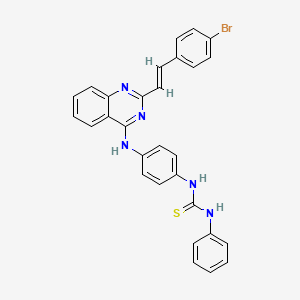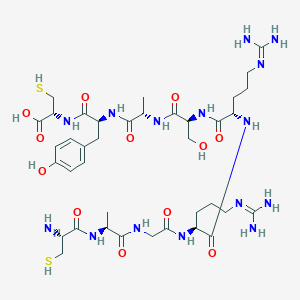
H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is a peptide composed of the amino acids cysteine, alanine, glycine, arginine, serine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
化学反応の分析
Types of Reactions
Peptides like H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Modified Peptides: Resulting from amino acid substitutions.
科学的研究の応用
Chemistry
Peptides like H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH are used as building blocks in the synthesis of more complex molecules and as models for studying peptide chemistry.
Biology
In biology, these peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways .
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones , enzymes , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of biosensors , drug delivery systems , and cosmetic formulations .
作用機序
The mechanism of action of peptides like H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH involves their interaction with specific molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signal transduction pathways , leading to various biological effects. For example, the formation of disulfide bonds can stabilize the peptide’s structure, enhancing its biological activity.
類似化合物との比較
Similar Compounds
- H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH
- H-Gly-Arg-Ala-Asp-Ser-Pro-OH
Uniqueness
H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties . The presence of cysteine residues allows for the formation of disulfide bonds, which can significantly influence the peptide’s stability and biological activity.
特性
分子式 |
C38H63N15O12S2 |
|---|---|
分子量 |
986.1 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H63N15O12S2/c1-18(47-31(59)22(39)16-66)29(57)46-14-28(56)49-23(5-3-11-44-37(40)41)32(60)50-24(6-4-12-45-38(42)43)33(61)52-26(15-54)35(63)48-19(2)30(58)51-25(13-20-7-9-21(55)10-8-20)34(62)53-27(17-67)36(64)65/h7-10,18-19,22-27,54-55,66-67H,3-6,11-17,39H2,1-2H3,(H,46,57)(H,47,59)(H,48,63)(H,49,56)(H,50,60)(H,51,58)(H,52,61)(H,53,62)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
MFOQZVBTICLRRI-KWOAWZLCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
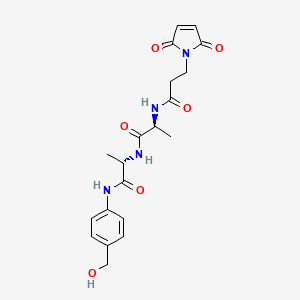

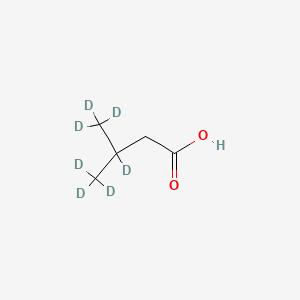
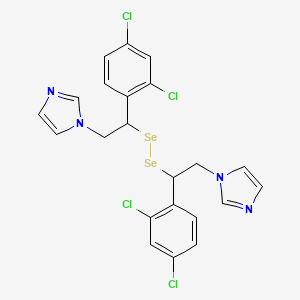
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
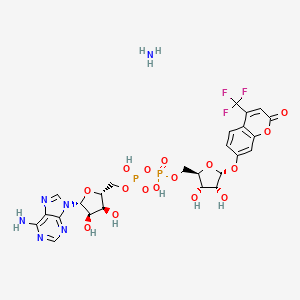
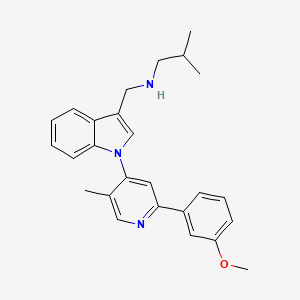
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
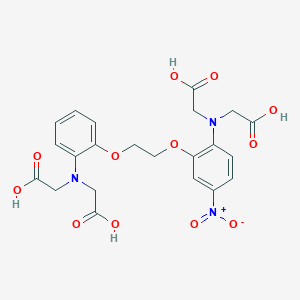
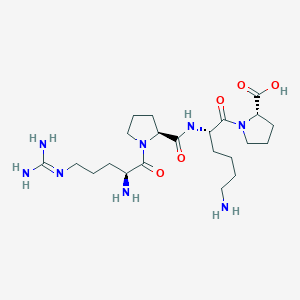
![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)
